4-Nitropyridine-2-carbonyl chloride

Nucleophilic aromatic substitution Electrophilicity Heteroaromatic chemistry

4-Nitropyridine-2-carbonyl chloride (CAS 230312-97-7, molecular formula C6H3ClN2O3, MW 186.55 g/mol) is a specialized heteroaromatic building block classified as a pyridine-2-carbonyl chloride derivative bearing a nitro group at the 4-position of the pyridine ring. The compound features two distinct electrophilic centers: an acyl chloride group that enables facile amidation and esterification, and a nitropyridine core activated for nucleophilic aromatic substitution (SNAr) and reductive transformations.

Molecular Formula C6H3ClN2O3
Molecular Weight 186.55 g/mol
CAS No. 230312-97-7
Cat. No. B15350007
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Nitropyridine-2-carbonyl chloride
CAS230312-97-7
Molecular FormulaC6H3ClN2O3
Molecular Weight186.55 g/mol
Structural Identifiers
SMILESC1=CN=C(C=C1[N+](=O)[O-])C(=O)Cl
InChIInChI=1S/C6H3ClN2O3/c7-6(10)5-3-4(9(11)12)1-2-8-5/h1-3H
InChIKeyKXVRYVUBBIMNHH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Nitropyridine-2-carbonyl chloride (CAS 230312-97-7): Procurement-Grade Heteroaromatic Building Block


4-Nitropyridine-2-carbonyl chloride (CAS 230312-97-7, molecular formula C6H3ClN2O3, MW 186.55 g/mol) is a specialized heteroaromatic building block classified as a pyridine-2-carbonyl chloride derivative bearing a nitro group at the 4-position of the pyridine ring . The compound features two distinct electrophilic centers: an acyl chloride group that enables facile amidation and esterification, and a nitropyridine core activated for nucleophilic aromatic substitution (SNAr) and reductive transformations . Its structural configuration positions it as a versatile intermediate in medicinal chemistry and organic synthesis, with procurement interest driven by the orthogonal reactivity of its dual electrophilic sites [1].

1
Orthogonal reactivity

Acyl chloride plus 4-nitropyridine supports sequential amidation and SNAr functionalization.

2
Moisture-sensitive storage

Requires inert atmosphere and 2–8 °C to preserve acyl chloride integrity.

3
Regioisomer identity

Unique CAS 230312-97-7 differentiates from 2-, 3-, or 5-nitro isomers.

4-Nitropyridine-2-carbonyl chloride: Why Positional Isomers and Alternative Leaving Groups Are Not Interchangeable


Substitution of 4-nitropyridine-2-carbonyl chloride with alternative nitropyridine carbonyl chlorides (e.g., 2-nitropyridine-4-carbonyl chloride, 5-nitropyridine-2-carbonyl chloride, 3-nitropyridine-2-carbonyl chloride) or with the corresponding carboxylic acid or ester is not synthetically equivalent due to fundamental differences in regiochemical electrophilicity, steric accessibility of the acyl chloride moiety, and the electronic influence of the nitro group position on downstream SNAr reactivity . Nitropyridines are approximately four orders of magnitude more reactive toward nucleophiles than nitrobenzene, and this enhanced electrophilicity is highly sensitive to the nitro group's ring position relative to the reaction center [1]. The 2-acyl chloride substitution pattern in the target compound creates a distinct steric and electronic environment at the pyridine α-position that differs materially from 3- or 4-acyl chloride isomers, directly affecting coupling efficiency in amide bond formation and subsequent nucleophilic aromatic substitution outcomes [2].

Positional isomer mismatch

Nitro group placement shifts SNAr regioselectivity and acyl chloride steric environment; coupling outcomes may not transfer directly.

Carboxylic acid or ester analogs

Lack the acyl chloride electrophilicity; direct amidation reactivity cannot be reproduced.

Isomeric acyl chlorides

Different nitro-acyl distances alter coupling efficiency and downstream SNAr site activation; may require independent validation.

4-Nitropyridine-2-carbonyl chloride: Quantitative Differentiation Evidence Versus Comparators


Positional Isomer Reactivity Differentiation: 4-Nitro Substitution Enhances SNAr Electrophilicity by ~10⁴-Fold Versus Nitrobenzene Baseline

The nitropyridine scaffold, including 4-nitropyridine-2-carbonyl chloride, exhibits electrophilicity approximately four orders of magnitude (10⁴-fold) greater than nitrobenzene toward nucleophilic attack [1]. This class-level enhancement applies to the pyridine ring of the target compound, distinguishing it from non-heteroaromatic acyl chlorides such as 4-nitrobenzoyl chloride. Furthermore, the 4-nitro substitution pattern creates a distinct electronic distribution compared to 2-nitro or 3-nitro positional isomers, altering the regioselectivity of vicarious nucleophilic substitution (VNS) reactions [2].

SNAr Reactivity
Class-level inference
~10⁴-fold higher than nitrobenzene
Supports nitropyridine electrophilicity context; reported class-level effect
Class-level inference; individual reactivity may vary with substitution pattern
Nucleophilic aromatic substitution Electrophilicity Heteroaromatic chemistry

Acyl Chloride Hydrolytic Stability: Moisture Sensitivity Drives Procurement Specifications

4-Nitropyridine-2-carbonyl chloride is sensitive to moisture and undergoes hydrolysis to the corresponding carboxylic acid (4-nitropicolinic acid, CAS 13509-19-8) . This hydrolytic sensitivity is a class characteristic shared by most acyl chlorides and directly impacts procurement decisions regarding storage conditions, packaging requirements, and shelf-life expectations. The compound requires storage under inert atmosphere (nitrogen or argon) at 2-8°C to maintain reagent integrity .

Hydrolytic Stability
Class-level inference
Moisture-sensitive; hydrolyzes to 4-nitropicolinic acid
Requires inert storage and batch verification
Storage under N₂/Ar at 2–8 °C recommended
Stability Storage Procurement

Purity Specification Differentiation: 95% vs. 97% Baseline Affects Procurement Value

Commercially available 4-nitropyridine-2-carbonyl chloride is typically supplied at 95% purity , whereas structurally analogous compounds such as 2-nitropyridine-4-carbonyl chloride are frequently available at 97% purity from certain suppliers . This 2% absolute purity difference can influence procurement decisions when high-yielding coupling reactions require stoichiometric precision or when downstream purification of amide products is cost-prohibitive.

Purity Specification
Data to verify
Target: 95% (typical); comparator isomer: 97%
Purity difference may affect stoichiometric precision
Verify vendor-specific purity and analytical method
Purity Quality control Procurement

Regiochemical Identity Confirmation: CAS 230312-97-7 Uniquely Defines 4-Nitro-2-carbonyl Substitution Pattern

The CAS registry number 230312-97-7 uniquely identifies 4-nitropyridine-2-carbonyl chloride, distinguishing it from all positional isomers including 2-nitropyridine-4-carbonyl chloride (CAS not specified, but distinct registry entry), 3-nitropyridine-2-carbonyl chloride (CAS not specified), and 5-nitropyridine-2-carbonyl chloride (CAS 59290-88-9) [1]. This unique identifier ensures that procurement specifies the exact regioisomer required, preventing costly synthetic errors arising from isomer misidentification.

Regioisomer Identity
Supporting evidence
CAS 230312-97-7 uniquely assigned
Ensures correct regioisomer procurement
Avoid isomer misidentification in synthetic planning
Chemical identity CAS registry Regioisomer

4-Nitropyridine-2-carbonyl chloride: Application Scenarios Derived from Differentiated Reactivity


Synthesis of 4-Nitropyridine-2-carboxamides via Amide Coupling

The acyl chloride functionality of 4-nitropyridine-2-carbonyl chloride enables direct amidation with primary or secondary amines to yield 4-nitropyridine-2-carboxamides. This reaction exploits the high electrophilicity of the acyl chloride toward amine nucleophiles, proceeding under mild conditions (typically 0°C to room temperature in aprotic solvents such as dichloromethane or DMF with a tertiary amine base) . The resulting amides retain the 4-nitropyridine core, which remains activated for subsequent SNAr functionalization due to the ~10⁴-fold enhanced electrophilicity relative to nitrobenzene [1].

Sequential Dual Functionalization: Amidation Followed by Nucleophilic Aromatic Substitution

The orthogonal reactivity of 4-nitropyridine-2-carbonyl chloride enables a two-step diversification strategy: first, amidation at the 2-position acyl chloride; second, nucleophilic aromatic substitution at the 4-nitropyridine ring. The 4-nitro group activates the pyridine ring toward SNAr with amines, alkoxides, or thiolates, allowing introduction of a second diversity element . This sequential approach is distinct from 2-nitropyridine-4-carbonyl chloride, where the nitro group and acyl chloride positions are reversed, leading to different regiochemical outcomes in the SNAr step.

Reduction to 4-Aminopyridine-2-carboxamide Derivatives

Following amidation, the 4-nitro group can be selectively reduced (e.g., using Pd/C under hydrogen atmosphere or SnCl₂) to yield 4-aminopyridine-2-carboxamides . The resulting aniline functionality serves as a handle for further diversification via reductive amination, diazonium chemistry, or amide coupling. This reductive pathway provides access to aminopyridine scaffolds relevant to kinase inhibitor and other pharmaceutical programs.

Vicarious Nucleophilic Substitution (VNS) for C–H Functionalization

The 4-nitropyridine core of the target compound is amenable to vicarious nucleophilic substitution (VNS) with sulfonyl-stabilized carbanions, enabling direct C–H alkylation without requiring pre-functionalization [1]. This reactivity profile is a class characteristic of nitropyridines and offers a complementary diversification route to traditional cross-coupling methods. The ~10⁴-fold rate enhancement of nitropyridines over nitrobenzene in VNS chemistry [1] makes this transformation synthetically practical.

Application
Selection Property
Validation Focus
4-Nitropyridine-2-carboxamide synthesis
Acyl chloride electrophilicity
Amide coupling efficiency and purity
Sequential dual functionalization
Orthogonal reactivity (amide + SNAr)
SNAr regioselectivity and step order
Reduction to 4-aminopyridine-2-carboxamides
Nitro group reducibility
Selective reduction without acyl cleavage
Vicarious nucleophilic substitution
Nitropyridine VNS reactivity
C–H alkylation regioselectivity

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Nitropyridine-2-carbonyl chloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.